Product packaging for Swertiapuniside(Cat. No.:CAS No. 143986-29-2)

Swertiapuniside

Cat. No.: B115956
CAS No.: 143986-29-2
M. Wt: 598.5 g/mol
InChI Key: FUGLBEBIZNJPSY-MYDOPKHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Swertiapuniside is a xanthone glycoside, a class of phytochemicals isolated from plants of the Swertia genus, such as Swertia punicea . It has garnered significant research interest for its potential as an inhibitor of key proteins in viruses, particularly SARS-CoV-2. Computational molecular docking and dynamics studies have identified this compound as a top-scoring compound that can bind to the interface of the SARS-CoV-2 Spike protein and the human ACE2 receptor . Research suggests its mechanism of action involves forming strong interactions with critical interface residues, such as His34 and Lys353 on ACE2 and Arg403 and Tyr495 on the Spike protein, thereby disrupting the hydrogen bonding network and abrogating the protein-protein complex formation essential for viral cell entry . Beyond its interaction with the ACE2-Spike complex, this compound has also been investigated for its potential to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), another critical target for antiviral development . As a natural product, it is part of ongoing efforts to explore phytochemicals from traditional medicinal plants like Swertia chirayita for novel therapeutic applications . This product is intended for research purposes only, to further explore its mechanism of action, binding affinity, and potential applications in virology and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O16 B115956 Swertiapuniside CAS No. 143986-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143986-29-2

Molecular Formula

C26H30O16

Molecular Weight

598.5 g/mol

IUPAC Name

1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C26H30O16/c1-37-8-4-10(29)15-12(5-8)39-24-9(28)2-3-11(16(24)19(15)32)40-26-23(36)21(34)18(31)14(42-26)7-38-25-22(35)20(33)17(30)13(6-27)41-25/h2-5,13-14,17-18,20-23,25-31,33-36H,6-7H2,1H3/t13-,14-,17-,18-,20+,21+,22-,23-,25-,26-/m1/s1

InChI Key

FUGLBEBIZNJPSY-MYDOPKHDSA-N

SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Other CAS No.

143986-29-2

Synonyms

1,5,8-trihydroxy-3-methoxy-xanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside
1,5,8-trihydroxy-3-methoxyxanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside
swertia-puniside
swertiapuniside

Origin of Product

United States

Phytochemical and Structural Elucidation Studies of Swertiapuniside

Botanical Origin and Distribution of Swertiapuniside

Identification of Swertia Species as Sources of this compound

This compound is a xanthone (B1684191) glycoside that has been identified in several species of the genus Swertia, which belongs to the Gentianaceae family. wikipedia.orgnih.gov This genus comprises approximately 170 species that are widely distributed across the globe, with a significant presence in the mountainous regions of Asia, Africa, North America, and Europe. thieme-connect.comscielo.brresearchgate.net In China alone, there are about 79 species, many of which are utilized in traditional medicine. scielo.brsci-hub.setandfonline.com

The primary botanical source of this compound is Swertia punicea . thieme-connect.comacs.orgiitd.ac.in This species, known as "Ganyancao" in China, has a history of use in traditional folk medicine. thieme-connect.comacs.org Phytochemical investigations of S. punicea have led to the isolation of this compound along with other related xanthones. thieme-connect.comacs.org

Besides S. punicea, this compound has also been reported in other Swertia species, including Swertia hookeri and Swertia pseudochinensis . researchgate.netresearchgate.net The identification of this compound in these different species highlights its potential as a chemotaxonomic marker for the Swertia genus.

Chemodiversity and Distribution Patterns of Xanthones in Swertia Genus

The genus Swertia is renowned for its rich diversity of xanthones, which are a major class of secondary metabolites found in these plants. eurekaselect.comscialert.net Xanthones are characterized by a dibenzo-γ-pyrone scaffold and exhibit a wide range of structural variations, including oxygenation, prenylation, and glycosylation. mdpi.com This structural diversity contributes to the broad spectrum of biological activities associated with Swertia species. researchgate.netmdpi.com

Xanthones are prevalent in the Gentianaceae family, and Swertia is a particularly rich source. scialert.netmdpi.com The distribution of specific xanthones can vary significantly between different Swertia species, and even within different populations of the same species. mdpi.com This chemodiversity is influenced by genetic and environmental factors.

The xanthones found in Swertia can be broadly categorized into several types, including:

Simple oxygenated xanthones: These are the most common type, with varying patterns of hydroxylation and methoxylation on the xanthone core. nih.gov

Xanthone glycosides: These are formed by the attachment of one or more sugar moieties to the xanthone skeleton. This compound is an example of a xanthone O-glycoside. thieme-connect.comacs.org Other types, such as C-glycosides like mangiferin (B1668620), are also found. thieme-connect.comnih.gov

Dimeric and trimeric xanthones: Some Swertia species produce complex xanthones formed by the linkage of two or three xanthone units. thieme-connect.comacs.org

The specific distribution pattern of xanthones, including this compound, within the Swertia genus is a subject of ongoing phytochemical research. This research helps in understanding the biosynthetic pathways of these compounds and their potential chemotaxonomic significance. researchgate.netnih.gov

Advanced Structural Characterization Methodologies for this compound

The precise structure of this compound has been determined through the application of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry of the compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products like this compound. nanalysis.commdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecule's structure. nih.gov

In the case of this compound, ¹H NMR spectroscopy provides information about the different types of protons present in the molecule and their chemical environments. phcogj.com For instance, the signals in the aromatic region help to define the substitution pattern on the xanthone core, while signals corresponding to the sugar protons confirm the presence of a glycosidic moiety.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its connectivity.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. mdpi.com

COSY experiments identify proton-proton couplings, helping to trace out the spin systems within the sugar residue and the aromatic rings.

HSQC experiments correlate proton signals with the signals of the directly attached carbon atoms.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly important for determining the point of attachment of the sugar unit to the xanthone core and the positions of other substituents.

Through detailed analysis of these NMR data, the structure of this compound was elucidated as 1,5,8-trihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranoside. nih.gov

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is another indispensable technique in the structural characterization of this compound. swri.org It provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming the proposed structure.

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact molecular formula of this compound. acs.orgnih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the this compound ion. nih.gov By inducing fragmentation and analyzing the resulting fragment ions, it is possible to deduce the structure of different parts of the molecule. For example, the loss of the sugar moiety is a characteristic fragmentation pathway for glycosides, and the mass of the remaining aglycone can be used to identify the xanthone core.

Integrated Chromatographic-Spectroscopic Approaches for this compound Identification

The identification and analysis of this compound in complex plant extracts are often facilitated by the use of integrated chromatographic-spectroscopic techniques. organomation.comnih.gov These methods, such as High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS), allow for the separation, detection, and preliminary identification of compounds in a single run. nih.govauctoresonline.org

In this approach, HPLC separates the various components of the plant extract based on their physicochemical properties. nih.gov As each compound elutes from the HPLC column, it passes through a Diode Array Detector (DAD), which records its UV-Vis spectrum. The UV spectrum of a xanthone has a characteristic profile that can be used for its initial identification.

Following UV detection, the eluent is directed to a mass spectrometer, which provides mass spectral data for each separated component. nih.gov The combination of retention time, UV spectrum, and mass spectral data provides a high degree of confidence in the identification of known compounds like this compound by comparing the data with that of an authentic standard or with literature values. This hyphenated technique is particularly useful for the rapid screening of Swertia species for the presence of this compound and other xanthones. nih.gov

Isolation and Purification Methodologies for Swertiapuniside

Extraction Techniques for Swertiapuniside from Plant Matrices

The initial step in isolating this compound involves its extraction from the raw plant material. This process is critical as it determines the initial concentration of the target compound in the crude extract.

Conventional solvent-based extraction remains a widely used method for obtaining bioactive compounds from plant sources. The choice of solvent is paramount and is dictated by the polarity of the target molecule. This compound, being a glycoside, is a polar compound, making polar solvents the most effective for its extraction.

Detailed research on optimizing the extraction of related xanthone (B1684191) glycosides, such as mangiferin (B1668620) from Swertia species, provides valuable insights. Studies have shown that polar solvents like methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are highly effective. nih.gov For instance, the use of 50% aqueous ethanol has been found to be efficient for extracting mangiferin, a C-glucosyl xanthone, from Swertia chirata. nih.gov The optimization of solvent extraction typically involves evaluating parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature to maximize the yield. researchgate.net Static extraction and continuous shaking extraction are common approaches, with optimization sometimes revealing that longer extraction periods, such as 24 hours, can lead to maximum recovery for certain compounds within the Swertia genus. researchgate.net

Table 1: Comparison of Solvents for Extracting Polar Phytochemicals

SolventPolarityGeneral Efficacy for GlycosidesResearch Findings
Methanol HighHighCommonly used for extracting polar compounds like xanthone glycosides in Swertia species. nih.gov
Ethanol HighHigh70% ethanol was found to be the most effective extractant for various phytochemicals, including flavonoids and phenylethanoid glycosides. nih.gov
Ethanol/Water Mixtures VariableHighA 50% aqueous ethanol solvent was efficient for Microwave-Assisted and Ultrasound-Assisted Extraction of mangiferin from Swertia chirata. nih.gov
Water Very HighModerate to HighHot water extraction can yield high quantities of total extract but may be less selective for specific phenolic compounds compared to polar organic solvents. mdpi.com
Acetone (B3395972) Medium-HighModerateEffective for a variety of polar and nonpolar compounds; 70% acetone has been reported as a suitable method for polyphenol extraction. mdpi.comunimib.it

In recent years, there has been a significant shift towards "green" extraction techniques that offer advantages such as reduced solvent consumption, shorter extraction times, and increased efficiency. mdpi.comnih.gov These modern methods are increasingly being applied to the extraction of bioactive compounds from medicinal plants.

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. UAE is noted for being economical in terms of time, often requiring only 30 minutes compared to 24 hours for conventional methods. researchgate.netmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and the release of phytochemicals. unimib.it Studies on the related compound mangiferin from Swertia chirata found MAE, along with UAE, to be efficient and cost-effective, yielding high amounts of the target compound. nih.gov

Other green technologies include Supercritical Fluid Extraction (SFE), which often uses CO2 as a safe and non-toxic solvent, and Pressurized Liquid Extraction (PLE), which employs solvents at elevated temperatures and pressures to enhance extraction efficiency. unimib.itmdpi.comnih.gov

Advanced Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate this compound and purify it to the required level.

Column chromatography is a fundamental and widely used technique for the large-scale purification of compounds from mixtures. wikipedia.org The separation is based on the differential partitioning of components between a stationary phase packed in a column and a liquid mobile phase that percolates through it. orgchemboulder.com For the isolation of compounds from Swertia punicea, a combination of different column chromatography techniques has been successfully employed. scispace.com

Common stationary phases used include:

Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography to separate compounds based on polarity. columbia.edunih.gov

ODS (Octadecyl-silica): A non-polar stationary phase used in reversed-phase chromatography, which is highly effective for separating polar compounds like glycosides.

MCI Gel: A synthetic adsorbent polymer resin used for separating a wide range of natural products.

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size, often used as a final polishing step in purification. scispace.com

The process involves loading the crude extract onto the column and eluting with a solvent or a gradient of solvents of increasing polarity, collecting the eluent in fractions. wikipedia.orgorgchemboulder.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical quantification and preparative isolation of compounds. thermofisher.com It offers superior separation efficiency compared to standard column chromatography.

Reversed-phase HPLC (RP-HPLC) is the most common mode for purifying polar compounds like this compound. columbia.edu While specific HPLC methods for this compound are not widely published, methods developed for other seco-iridoid glycosides in Swertia species provide a strong model. For instance, the quantification of swertiamarin (B1682845) was achieved using an RP-HPLC method with a C18 column and a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.gov Preparative or semi-preparative HPLC can be used to purify larger quantities of the target compound from fractions obtained through initial column chromatography. google.comchromatographyonline.com

Table 2: Representative RP-HPLC Parameters for Analysis of Compounds in Swertia Species

ParameterDescriptionExample from Swertia Research nih.gov
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Diode Array Detector analysis
Stationary Phase (Column) Non-polar C18 (ODS) bonded to silica particlesLichrospher 100, C18e (5 µm), 250-4.6 mm
Mobile Phase A mixture of a polar organic solvent and waterAcetonitrile and water (25:75 v/v)
Separation Principle Partitioning of analytes between the non-polar stationary phase and the polar mobile phase. Polar compounds elute earlier.Isocratic elution with the specified mobile phase.
Detection Typically UV-Vis spectrophotometry, based on the compound's chromophores.Diode Array Detector (DAD)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of mixtures. nih.gov In the context of isolating this compound, TLC serves several crucial functions:

Optimization of Solvent Systems: Before performing column chromatography, TLC is used to screen various mobile phases to find the optimal solvent system that provides the best separation of the target compound from impurities. wikipedia.orgcolumbia.edu

Monitoring Column Chromatography: The fractions collected from the column are analyzed by TLC to determine which ones contain the desired compound. orgchemboulder.com This allows for the pooling of relevant fractions for further purification.

Purity Assessment: TLC can provide a quick preliminary check on the purity of the isolated compound.

Visualization on a TLC plate is often achieved by observing the plate under UV light or by spraying with a chemical reagent that reacts with the compounds to produce colored spots. nih.gov

Non-Chromatographic Purification Methods for this compound

Beyond traditional chromatographic separations, several other methodologies are being investigated for the purification of natural products. These methods often exploit different physicochemical properties of the target compound and the impurities present in the crude extract.

Electrocoagulation Techniques

Electrocoagulation is an electrochemical method that utilizes sacrificial anodes to produce coagulants in situ, which then destabilize and aggregate contaminants from a solution. This technique has been effectively used for the removal of natural organic matter from aqueous solutions. ascelibrary.orgmuk.ac.irrsc.org The process involves the generation of metallic hydroxides within the solution as a result of the electro-dissolution of the anode (commonly aluminum or iron). These hydroxides act as flocculants, entrapping and precipitating impurities.

While the application of electrocoagulation for the direct purification of specific secoiridoid glycosides like this compound from plant extracts is not extensively documented in current scientific literature, the principles of the technique suggest a potential for removing certain classes of impurities. The effectiveness of this method would depend on the differential interaction of this compound and co-extracted compounds with the generated coagulants. Key parameters that would require optimization include electrode material, current density, pH of the extract, and treatment time. nih.govvsrdjournals.com

Ion Exchange Methods

Ion exchange is a process in which ions of a similar charge are exchanged between a solid (the ion exchange resin) and a liquid solution. This technique is widely used for the separation and purification of ionic compounds. While this compound itself is a neutral glycoside, ion exchange methods can be strategically employed to remove ionic impurities from the crude extract, thereby enriching the concentration of the target compound.

For instance, acidic or basic compounds present in the plant extract can be selectively retained on an anion or cation exchange resin, respectively, allowing the neutral this compound to pass through. This approach serves as an effective preliminary purification step. The selection of the appropriate resin type (e.g., strong or weak anion/cation exchanger) and the optimization of conditions such as pH and elution solvents are crucial for a successful separation. okstate.edunih.gov Although primarily a chromatographic method, ion exchange can be utilized in a non-chromatographic, batch-wise fashion for bulk impurity removal. Research has demonstrated the utility of ion exchange resins in the purification of flavonoids and other phenolic compounds from plant extracts. researchgate.netscielo.brresearchgate.net

Parameter Electrocoagulation Ion Exchange
Principle In-situ generation of coagulants via sacrificial anodes to flocculate impurities.Exchange of ions between a solid resin and the liquid phase to remove ionic impurities.
Target Impurities Suspended solids, colloidal particles, and some dissolved organic matter.Ionic compounds (acids, bases, salts).
Potential Application for this compound Purification Removal of macromolecular impurities and colored compounds from crude extracts.Removal of acidic and basic co-extractives to enrich the neutral glycoside fraction.
Key Optimization Factors Electrode material, current density, pH, treatment time.Resin type, pH of the solution, flow rate, elution solvent.

Biosynthetic Pathways of Swertiapuniside

Elucidation of Xanthone (B1684191) Biosynthesis Pathways Relevant to Swertiapuniside

The core of this compound is a xanthone structure, a dibenzo-γ-pyrone scaffold. nih.gov The biosynthesis of this core in higher plants, including those in the Gentianaceae family like Swertia, is understood to be a mixed pathway, combining precursors from two major metabolic routes. worldscientific.com For the Gentianaceae family, evidence points towards an L-phenylalanine-independent pathway. frontiersin.orgmdpi.com This pathway begins with a precursor derived directly from the shikimate pathway, which then combines with components from the malonate pathway to construct the characteristic three-ring xanthone structure. nih.govfrontiersin.org

The formation of the xanthone core is a classic example of a mixed biosynthetic pathway in plants. worldscientific.com Ring B of the xanthone structure originates from the shikimate pathway, while Ring A is derived from the acetate-malonate pathway. frontiersin.org

The process in the Gentianaceae family is initiated with 3-hydroxybenzoic acid, a precursor derived from the shikimate pathway. nih.govfrontiersin.org This is distinct from the pathway in other plant families like Hypericaceae, which utilize a different shikimate-derived precursor, benzoic acid (via L-phenylalanine). frontiersin.org The 3-hydroxybenzoic acid is activated to its coenzyme A (CoA) ester, 3-hydroxybenzoyl-CoA. nih.gov

This activated molecule then enters a reaction catalyzed by the enzyme benzophenone (B1666685) synthase (BPS). mdpi.com BPS facilitates the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA, the latter being supplied by the acetate-malonate pathway. mdpi.commdpi.com This condensation reaction forms a key benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgmdpi.com

The final step in creating the xanthone core is an intramolecular oxidative cyclization of the benzophenone intermediate. nih.gov This reaction, mediated by cytochrome P450 (CYP) enzymes, involves an oxidative phenol (B47542) coupling that links the two aromatic rings of the benzophenone through an oxygen bridge to form the central pyrone ring (Ring C) of the xanthone. nih.govmdpi.com Depending on the regioselectivity of the specific CYP enzyme, different core xanthone structures can be formed, which then serve as precursors for the vast diversity of xanthones found in nature. nih.govfrontiersin.org

Enzymatic Regulation and Gene Expression Profiling in this compound Biosynthesis

The biosynthesis of a complex molecule like this compound is tightly controlled by a series of specific enzymes, and the genes encoding these enzymes are subject to intricate regulatory networks. While the complete enzymatic pathway for this compound itself has not been fully elucidated, studies on xanthone biosynthesis in the Gentianaceae family provide a clear framework.

The key enzymes involved in forming the xanthone backbone are benzophenone synthase (BPS) and cytochrome P450 monooxygenases. mdpi.comresearchgate.net Following the core's formation, further modifications such as glycosylation and dimerization occur. Glycosylation, the attachment of sugar moieties, is catalyzed by UDP-dependent glycosyltransferases (UGTs). For instance, studies in gentian have identified a specific UGT, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9), which attaches a glucose molecule to a xanthone aglycone. researchgate.net This provides a model for the glycosylation step in this compound formation. The dimerization of xanthone monomers is believed to be carried out via oxidative coupling, a reaction often catalyzed by cytochrome P450 enzymes or laccases, which can create the biaryl linkages seen in dimeric xanthones. rsc.orgresearchgate.netacs.org

Gene expression profiling, through techniques like transcriptome analysis, offers insights into the regulation of these pathways. Transcriptome studies of related species like Swertia chirayita and Swertia japonica have identified numerous genes and transcription factors potentially involved in secondary metabolite production. nih.govresearchgate.netnih.gov These analyses reveal that the expression of genes encoding biosynthetic enzymes can be influenced by developmental stage and tissue type. For example, comparing greenhouse-grown and in-vitro tissue-cultured S. chirayita showed significant differences in the expression of genes related to primary and secondary metabolism, which could explain the lower yield of therapeutic metabolites in cultured plants. nih.gov Next-generation sequencing methods are powerful tools for identifying the specific genes and enzymes involved in the biosynthesis of compounds like this compound in S. punicea. researchgate.net

Table 1: Key Enzymes in Xanthone Biosynthesis and Their Functions
Enzyme ClassSpecific Enzyme ExampleFunctionSource Organism Example
3-Hydroxybenzoate-CoA ligase3BZLActivates the shikimate-derived precursor by attaching Coenzyme A.Centaurium erythraea
Polyketide Synthase (Type III)Benzophenone Synthase (BPS)Catalyzes the condensation of 3-hydroxybenzoyl-CoA and three malonyl-CoA molecules to form a benzophenone intermediate. mdpi.comnih.govHypericum androsaemum, Centaurium erythraea nih.gov
Cytochrome P450 MonooxygenaseCYP81AA family (e.g., 1,3,5-THX synthase)Catalyzes the intramolecular oxidative phenol coupling of the benzophenone intermediate to form the core xanthone structure. mdpi.comHypericum calycinum, Hypericum perforatum nih.gov
UDP-Glycosyltransferase (UGT)Norathyriol 6-O-glucosyltransferase (StrGT9)Transfers a glucose moiety from UDP-glucose to a xanthone aglycone, forming a xanthone O-glycoside. researchgate.netGentian
MalonyltransferaseStrAT2Transfers a malonyl group to a xanthone glycoside. researchgate.netGentian
Cytochrome P450 MonooxygenasePhoOCatalyzes regioselective oxidative coupling of monomeric xanthones to form dimeric structures. acs.org (Fungal example)Diaporthe sp. acs.org

Impact of Environmental Factors and Abiotic Stress on this compound Accumulation

The production and accumulation of secondary metabolites, including xanthones like this compound, are significantly influenced by the plant's environment. Abiotic stresses—non-living environmental factors such as light, temperature, water availability, and soil composition—can trigger changes in a plant's metabolic pathways, often leading to an increased synthesis of defense-related compounds. dovepress.com

Studies on Swertia and related Gentianaceae species have shown that these factors play a crucial role in determining the chemical profile of the plant. Altitude, which combines variables like temperature and solar radiation, is known to affect the concentration of secondary metabolites. nih.govscialert.net For instance, wild Hypericum perforatum plants collected at different altitudes showed variations in their xanthone content. nih.gov

Elicitation, the induced production of secondary metabolites by treating plant tissues with specific molecules (elicitors), has been used to enhance xanthone accumulation in vitro. Both biotic elicitors (like chitosan) and abiotic elicitors (like methyl jasmonate and salicylic (B10762653) acid) have been shown to increase the production of xanthone aglycones in hairy root cultures of Gentiana dinarica. researchgate.net Similarly, salt stress (using NaCl) has been shown to induce secondary metabolite production in Swertia chirata. researchgate.net Drought stress is another major factor that can alter the concentration of secondary metabolites, with some studies showing that moderate water stress can promote the synthesis and accumulation of active ingredients. phytopharmajournal.com These findings suggest that the biosynthesis of this compound in S. punicea is likely responsive to a range of environmental cues and stressors.

Table 2: Influence of Abiotic Factors on Xanthone/Secondary Metabolite Accumulation
Abiotic Factor/ElicitorEffect on Metabolite AccumulationPlant Species StudiedReference
AltitudeInfluenced xanthone content in roots.Hypericum perforatum nih.gov
UV-B Radiation (in combination with methyl jasmonate)Synergistic increase in tanshinone biosynthesis.Salvia miltiorrhiza mdpi.com
Low Light IntensityHigher content of xanthones in root and hairy root tissues.Gentiana dinarica mdpi.com
Drought StressCan increase or decrease concentration of different secondary metabolites depending on severity. Moderate stress may be optimal. phytopharmajournal.comGeneral Medicinal Plants phytopharmajournal.commdpi.com
Salicylic Acid (200 µM)7.7-fold increase in xanthone aglycone (norswertianin) content.Gentiana dinarica researchgate.net
Chitosan (50 mg/L)24-fold increase in xanthone aglycone (norswertianin) content.Gentiana dinarica researchgate.net
Sodium Chloride (NaCl) (50 mM)Effective in inducing in vitro production of secondary metabolites.Swertia chirata researchgate.net

Molecular Mechanisms of Action of Swertiapuniside: in Vitro and Computational Investigations

Cellular and Enzymatic Target Identification for Swertiapuniside

Research into the specific cellular and enzymatic targets of this compound is still in its early stages. While some studies have investigated the broader biological effects of xanthones, detailed target identification for this compound remains an area for further exploration. ontosight.ai

Mechanisms of Tyrosinase Inhibition by this compound

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for coloration in skin and hair. mdpi.com The inhibition of this enzyme is a primary focus for the development of skin-lightening agents. While extracts of plants containing xanthones have been investigated for tyrosinase inhibitory activity, specific studies detailing the direct inhibition of tyrosinase by purified this compound are limited.

Computational molecular docking studies are instrumental in predicting the interaction between a ligand, such as this compound, and its protein target. thaiscience.infothieme-connect.denih.govmdpi.com These simulations can elucidate potential binding affinities and specific amino acid residues involved in the interaction within the enzyme's active site. mdpi.comresearchgate.net However, based on currently available scientific literature, no specific molecular docking or crystallographic studies have been published that detail the direct binding site interactions of this compound with the tyrosinase enzyme.

The melanin synthesis pathway involves a series of enzymatic and spontaneous reactions, starting from the amino acid L-tyrosine. mdpi.comnih.govnih.gov Key intermediates in this pathway include L-DOPA and dopaquinone (B1195961). mdpi.comnih.gov Antioxidants can influence this pathway by reducing intermediates like dopaquinone back to L-DOPA, thereby inhibiting melanin production. mdpi.com There is currently a lack of published research specifically investigating the influence of this compound on the intermediates of the melanin synthesis pathway.

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways play a crucial role in regulating cellular processes, including melanogenesis.

This compound has been identified as a compound with antioxidant properties. ontosight.ai Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is known to be a contributing factor in melanogenesis. nih.govnih.govrsc.org The antioxidant activity of this compound suggests a potential role in mitigating oxidative stress-related cellular damage. ontosight.ai However, specific studies quantifying the reduction of ROS in melanocytes or other skin cells upon treatment with this compound are not yet available in the scientific literature.

Table 1: Antioxidant Activity of this compound

TestResultReference
General Antioxidant ActivityExhibited ontosight.ai
Reduction of ROS in MelanocytesData not available

This table is based on available data and will be updated as more research becomes available.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that, upon activation, can lead to the expression of the Microphthalmia-Associated Transcription Factor (MITF). frontiersin.orgembopress.orgnews-medical.net MITF is a master regulator of melanocyte survival and differentiation and controls the expression of crucial melanogenic enzymes like tyrosinase. embopress.orgnih.gov The inhibition of this pathway is a target for modulating melanin production. sciopen.com Currently, there are no specific studies in the available scientific literature that demonstrate the inhibitory effect of this compound on the MAPK/MITF signaling pathway in melanoma cells or normal melanocytes.

Computational Chemistry Approaches to this compound-Target Interactions

Computational chemistry has emerged as a powerful tool for investigating the interactions between small molecules, like this compound, and biological macromolecules. These in silico methods provide detailed insights into binding mechanisms and the stability of ligand-protein complexes, guiding further experimental research.

Molecular Docking Simulations for Ligand-Protein Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as binding energy or a docking score.

Molecular docking studies have explored the potential of this compound to interact with the human Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for SARS-CoV-2 entry into host cells. In computational screenings of phytochemicals, this compound was identified as a top-scoring compound when docked against the ACE2-Spike protein complex. nih.govchemrxiv.org These simulations predict that this compound can form significant interactions with residues at the interface of the ACE2 and the viral Spike protein. nih.gov

The binding is characterized by a network of hydrogen bonds. researchgate.net Key interactions have been identified between this compound and specific amino acid residues on both the ACE2 receptor and the Spike protein, suggesting a potential mechanism for disrupting the virus-receptor complex. nih.govresearchgate.net

Table 1: Key Interacting Residues between this compound and the ACE2-Spike Complex Identified by Molecular Docking

Interacting Protein Amino Acid Residue
ACE2 (A) HIS34
ACE2 (A) LYS353
Spike (B) ARG403
Spike (B) TYR495

Source: Data compiled from computational studies. nih.gov

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of the SARS-CoV-2 genome, making it a prime target for antiviral inhibitors. researchgate.net In silico studies have identified this compound as a potential inhibitor of SARS-CoV-2 RdRp through molecular docking simulations. plos.orgnih.govdntb.gov.ua In a screening of phytochemicals from Indian medicinal plants, this compound was among the top four compounds identified based on their docking scores against RdRp. plos.orgnih.govresearchgate.net

The predicted binding mode of this compound involves interactions with several polar and charged amino acids within conserved motifs of the RdRp enzyme. plos.orgnih.govresearchgate.net Specifically, the glycosidic moieties of this compound appear to form favorable hydrogen bonds and other interactions with these key residues, suggesting a stable binding within this druggable site. plos.orgnih.govnih.gov

Table 2: Predicted Binding Affinity and Interacting Residues for this compound with SARS-CoV-2 RdRp

Parameter Finding
Binding Affinity (kcal/mol) -39.42
Interacting Amino Acid Residues ARG553, ARG555, ASP618, ASP760, ASP761, GLU811, SER814

Source: Data compiled from computational studies. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic physiological model by allowing the atoms in the system to move.

MD simulations performed on the this compound-bound ACE2-Spike complex have revealed significant findings. The simulations indicated that the binding of this compound could lead to the disruption of the hydrogen bonding network that typically exists between the ACE2 receptor and the Spike protein. nih.gov Analysis of the simulation trajectories, including principal component analysis and dynamic cross-correlation, pointed to distinct conformational changes in both proteins when this compound was bound. nih.gov These computational results suggest that this compound's interaction with crucial interface residues may inhibit the formation or stability of the ACE2-Spike complex. nih.govchemrxiv.org

Similarly, the this compound-RdRp complex has been subjected to MD simulations to evaluate its stability. researchgate.netplos.orgnih.govresearchgate.net These simulations showed that this compound forms a stable complex with the RdRp enzyme. plos.orgnih.gov Principal component analysis of the simulation data revealed that the binding of this compound induced significant conformational changes, particularly in the finger and thumb subdomains of the RdRp. plos.orgnih.govresearchgate.net Such conformational shifts are critical, as they can impact the enzyme's function in RNA synthesis. plos.org

Table 3: List of Compounds Mentioned

Compound Name
3-O-caffeoyl-D-quinic acid
7-hydroxyaloin-B
Amarogentin
Andrographidine-A
Andrographolide
Andrographolactone
Artemisin
ATP
Capreomycin sulfate
Carnosine
Cefoperazone acid
Chlorhexidine diacetate
Cinnamic acid
Cirsimaritin
Cordifolide A
Curcumin
Diacetylcurcumin
Digoxin
Echinacoside
Elbasvir
Enalapril
Epigallocatechin Gallate (EGCG)
Escin
Favipiravir
Fidaxomicin
Fulvestrant
Galidesivir
GC376
Guaifenesin
Guineensine
Hispidulin
Hydroxy-Chloroquine
Hypericin
Inosine
Isoquercetin
Lamivudine
Molnupiravir
Neoandrographolide
Octadecanoate
Oleic acid
Oxo-andrographolide
Pseudohypericin
Quercetin
Remdesivir
Ribavirin
Rifabutin
Rutin DAB10
Salicylcarnosine
Saquinavir/darunavir
Sitoindoside IX
Sonimocinolide
Sulfasalazine
This compound
Theaflavin
Thymoquinone

Structure Activity Relationship Sar Studies and Derivative Synthesis of Swertiapuniside

Correlation of Swertiapuniside's Chemical Structure with Observed Biological Activities

This compound's structure, 1,5,8-trihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranosyl(1-6)-O-β-D-glucopyranoside, is composed of a poly-substituted xanthone (B1684191) aglycone and a gentiobioside (disaccharide) moiety. nih.gov Both components are crucial to its biological profile, with specific functional groups playing distinct roles. The analysis of SAR enables the identification of the chemical groups responsible for producing a target biological effect. youtube.com

The core of the molecule is the dibenzo-γ-pyrone framework of the xanthone. mdpi.com Xanthones as a class are recognized for a wide array of biological activities, including antioxidant and anti-inflammatory effects, which are often attributed to the arrangement of hydroxyl and other substituents on the aromatic rings. ebsco.com For instance, the hydroxyl group at the C-1 position of the xanthone core has been noted as being critical for certain anticancer activities in other xanthone derivatives. mdpi.com

A significant aspect of this compound's bioactivity is linked to its glycosylation pattern. The large disaccharide unit attached at the C-8 position significantly influences the molecule's solubility and its interaction with biological targets. ebsco.com In in silico studies investigating its potential as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the glycosidic moieties were identified as the primary interacting partners with the enzyme. nih.govdntb.gov.ua These sugar units form favorable interactions with polar and charged amino acid residues within the active site of the RdRp, suggesting that the glycoside portion is essential for this specific antiviral potential. nih.govdntb.gov.ua

Detailed molecular docking and dynamics simulations have identified key interactions between this compound and the RdRp enzyme. The glycosidic portions of this compound were observed to form hydrogen bonds and other energetically favourable interactions with a series of specific amino acid residues, as detailed in the table below.

Target ProteinInteracting ResiduesInteracting Moiety of this compoundSignificance
SARS-CoV-2 RdRpARG 553, ARG 555, ASP 618, ASP 760, ASP 761, GLU 811, SER 814Glycosidic MoietiesThese interactions anchor the molecule within the enzyme's active site, suggesting a potential inhibitory mechanism. nih.govdntb.gov.ua
SARS-CoV-2 RdRpTYR 619, ASP 760Not specifiedPredicted to have a good binding affinity, corroborating other studies. wikipedia.org

These findings underscore that the xanthone core provides a foundational scaffold, while the extensive glycosylation at C-8 is a key determinant for specific, high-affinity interactions with protein targets like viral polymerases.

Rational Design and Chemical Synthesis of this compound Analogues for SAR Elucidation

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to improve its activity, selectivity, and pharmacokinetic properties. up.pt While specific synthetic campaigns for this compound analogues are not extensively documented in the literature, the principles of rational design can be applied based on its known SAR and in silico modeling data. The synthesis of new xanthone derivatives is crucial for rationalizing the relationship between structural features and biological activity. sci-hub.se

The design of this compound analogues would logically target three main regions of the molecule: the sugar moiety, the linkage between the sugar and the aglycone, and the substituents on the xanthone ring.

Potential Modifications for SAR Studies:

Sugar Moiety Modification: The disaccharide could be replaced with monosaccharides (like glucose or rhamnose), or other disaccharides to determine the optimal size and nature of the sugar for target binding. The hydroxyl groups on the sugars could be selectively acetylated or deoxygenated to probe the importance of specific hydrogen bonding interactions.

Aglycone Linkage Modification: The C-O-glycosidic bond is a key feature. Synthesizing analogues with C-C glycosidic bonds or altering the connection point from C-8 to other positions on the xanthone ring (e.g., C-1 or C-5) would reveal the geometric constraints for activity.

Xanthone Ring Substitution: The hydroxyl and methoxy (B1213986) groups on the aglycone are prime targets for modification. For example, converting the hydroxyl groups at C-1 and C-5 to methoxy groups, or vice versa for the C-3 methoxy group, would clarify their role in the molecule's activity profile. Adding or removing substituents like halogens or alkyl groups could modulate the electronic properties and lipophilicity of the aglycone. mdpi.com

The synthesis of such analogues represents a significant chemical challenge due to the complexity of xanthone glycosylation. capes.gov.br General strategies for xanthone synthesis, such as the cyclodehydration of 2,2'-dihydroxybenzophenones, followed by glycosylation methods, would need to be adapted for the specific substitution pattern of this compound. sci-hub.se The table below outlines a rational approach to designing potential analogues for future synthesis and evaluation.

Target Modification AreaProposed Analogue TypeRationale for SAR Elucidation
Glycosidic MoietyMonosaccharide Analogue (e.g., Glucose only)To assess if the full disaccharide is necessary for activity or if a smaller sugar is sufficient.
Glycosidic MoietyDeoxy-sugar AnalogueTo identify which specific hydroxyl groups on the sugar are critical for hydrogen bonding with the target.
Xanthone CorePermethylated Analogue (hydroxyls converted to methoxy groups)To determine the importance of the phenolic hydroxyls for activity versus steric or electronic effects.
Xanthone CoreDemethylated Analogue (C-3 methoxy converted to hydroxyl)To evaluate the role of the C-3 methoxy group in target interaction and overall potency.
LinkagePositional Isomer (e.g., Glycosylation at C-1 or C-5)To understand the geometric requirements for the placement of the sugar moiety for optimal binding.

In Silico Prediction and Modeling of this compound Derivatives' Activity

In silico modeling provides a powerful, resource-efficient method to predict the biological activity of compounds and guide the rational design of new derivatives before undertaking complex chemical synthesis. orientjchem.org Computational techniques such as molecular docking and molecular dynamics (MD) simulations have been employed to study this compound, particularly its potential as a viral inhibitor. wikipedia.orgmdpi.com

Molecular docking studies have been used to place this compound into the binding sites of target proteins, such as the SARS-CoV-2 RdRp, and to estimate its binding affinity. nih.govdntb.gov.ua These studies predicted that this compound binds strongly within the active site, and they identified the specific amino acid residues crucial for this interaction. nih.gov For example, a study using the SWISS-MODEL for model generation and subsequent docking revealed that this compound was one of the top phytochemicals with the potential to bind to RdRp. nih.gov

Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time. For this compound, MD simulations have shown that it forms a stable complex with RdRp. nih.govdntb.gov.ua Analyses such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations help to understand the conformational changes in the protein upon ligand binding and the stability of the interaction. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are used to estimate the free energy of binding, providing a more quantitative prediction of the binding strength. nih.govdntb.gov.ua

These computational models are invaluable for SAR studies. By using the validated docking and MD simulation protocols for this compound, researchers can create virtual libraries of its derivatives (as described in section 6.2) and predict their binding affinities and interaction patterns without synthesizing them. This in silico screening can prioritize which analogues are most likely to have improved activity, allowing medicinal chemists to focus their synthetic efforts on the most promising candidates.

Computational MethodApplication to this compoundKey Findings / Predictions
Molecular DockingBinding prediction of this compound to SARS-CoV-2 RdRp. nih.govdntb.gov.uaIdentified as a top potential inhibitor among screened phytochemicals; highlighted key interacting residues (ARG 553, ASP 760, etc.). nih.govdntb.gov.ua
Molecular Dynamics (MD) SimulationAssessment of the stability of the this compound-RdRp complex. nih.govdntb.gov.uaShowed significant conformational changes in the finger and thumb subdomains of RdRp; confirmed stable binding. nih.govdntb.gov.ua
MM-GBSA CalculationEstimation of binding free energy. nih.govdntb.gov.uaRevealed strong, energetically favorable binding of this compound to the RdRp target. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Hypothetical modeling of derivatives.Could be used to build mathematical models to predict the activity of new analogues based on their chemical descriptors. mdpi.com

Advanced Analytical Characterization of Swertiapuniside in Research

Chromatographic Techniques for Comprehensive Analysis

Chromatography is an essential analytical method used to separate, identify, and quantify the individual components of a mixture. taylorandfrancis.comonlineorganicchemistrytutor.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful chromatographic techniques used extensively in phytochemical analysis.

High-performance liquid chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile compounds like Swertiapuniside. wikipedia.orgteledynelabs.com It is the method of choice for determining the purity of a compound by separating it from any contaminants or related substances. moravek.commeasurlabs.com The process involves pumping a liquid sample mixture, known as the mobile phase, through a column filled with a solid adsorbent material, the stationary phase. wikipedia.orgmoravek.com Each component interacts differently with the stationary phase, causing them to travel at different speeds and separate. teledynelabs.com

In the context of this compound and related compounds found in Swertia species, reversed-phase HPLC (RP-HPLC) is commonly utilized. For instance, a study on various Swertia species employed a Thermo BDS Hypersil C18 column with a gradient elution of water (containing 0.1% phosphoric acid) and methanol (B129727) to achieve separation. nih.gov Another established method uses a C18 column with a simpler isocratic mobile phase of methanol and water, with detection by UV light at 254 nm.

For more detailed profiling, HPLC is often coupled with advanced detectors like a Photodiode Array (PDA) detector, which can scan a wide range of wavelengths simultaneously (e.g., 200–800 nm). mdpi.com This setup, often part of an HPLC-PDA-ESI-HRMS system, allows for the robust analysis of complex plant extracts. mdpi.comppm.edu.pl The validation of these HPLC methods is critical and involves assessing parameters such as linearity, specificity, precision, and accuracy to ensure the data is reliable. ppm.edu.plijraset.com Peak purity can be further assessed using the spectral data obtained from a DAD, although this has limitations and is often complemented by mass spectrometry. sepscience.comchromatographyonline.com

Table 1: Examples of HPLC Conditions for Analysis of Swertia Compounds

ParameterMethod 1 nih.govMethod 2 mdpi.com
Column Thermo BDS Hypersil C18 (4.6 mm x 250 mm, 5 µm)Kinetex C18 (2.1 mm x 100 mm, 2.6 µm)
Mobile Phase Gradient of water (0.1% phosphoric acid) and methanolGradient of water (0.2% acetic acid) and methanol
Flow Rate 0.7 - 1.0 mL/min0.2 mL/min
Detector UV at 225, 250, 260 nmPDA (200–800 nm)
Column Temp. 32 °C40 °C

Gas chromatography (GC) is a powerful analytical technique designed to separate and analyze compounds that can be vaporized without undergoing decomposition. phenomenex.comorganomation.com The principle of GC relies on the differential partitioning of volatile analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase contained within a column. organomation.comlibretexts.org The output, a chromatogram, provides information on the identity (via retention time) and quantity (via peak area) of each component. shimadzu.com

However, this compound is a large, polar, and non-volatile glycoside. Due to these properties, it cannot be analyzed directly by gas chromatography without chemical modification (derivatization) to increase its volatility. Therefore, GC is not a suitable technique for the direct analysis or purity profiling of intact this compound. Its application would be limited to the analysis of any volatile or semi-volatile compounds that might be present in a crude plant extract containing this compound. libretexts.orgnih.gov

Spectroscopic and Spectrometric Methods for Detailed Structural Information

Spectroscopic and spectrometric methods are indispensable for elucidating the intricate structural details of molecules. onlineorganicchemistrytutor.com These techniques probe the interaction of molecules with electromagnetic radiation to reveal information about molecular structure, functional groups, and atomic connectivity. onlineorganicchemistrytutor.comusda.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the three-dimensional structure of organic molecules, including their stereochemistry and conformation. numberanalytics.com Stereochemistry, which describes the spatial arrangement of atoms, is a critical aspect of a molecule's identity and function. numberanalytics.com While basic NMR experiments can establish the connectivity of atoms, advanced techniques are often required to define the full stereostructure of complex natural products like this compound.

Techniques such as the Nuclear Overhauser Effect (NOE) spectroscopy are powerful for structural analysis but can be limited by the distance-dependent nature of the effect. conicet.gov.ar For determining the relative stereochemistry between remote stereocenters, more advanced methods like the measurement of Residual Dipolar Couplings (RDCs) can provide crucial long-range structural information. conicet.gov.ar Furthermore, solid-state NMR (ssNMR) offers a method to establish stereochemistry by comparing experimental carbon-13 tensor values with those computed for all possible stereoisomers, a process that can also verify the molecule's conformation in the solid state. nih.gov Dynamic NMR (DNMR) spectroscopy can be employed to study molecules that exist in equilibrium between different conformations, providing insight into their flexibility and the energy barriers between states. rsc.org These advanced NMR methods are essential for unambiguously confirming the complex stereochemistry and preferred conformation of this compound.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a compound and for identifying its metabolites. ijpras.comresearchgate.net Unlike nominal mass spectrometers, HRMS instruments provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the confident assignment of a unique molecular formula. ppm.edu.plnih.gov

When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for metabolomics, enabling the detection and identification of compounds in complex biological matrices. taylorandfrancis.comresearchgate.net In the analysis of plant extracts, this compound has been putatively identified using HPLC-ESI-HRMS (High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry). mdpi.comppm.edu.pl

For metabolite identification, tandem mass spectrometry (MS/MS) experiments are performed. In this process, a specific ion (the precursor) is selected and fragmented to produce a characteristic pattern of product ions. ijpras.com This fragmentation pattern provides structural clues that can help localize metabolic modifications, such as hydroxylation or glycosylation. lcms.cz Modern HRMS platforms like Orbitrap or Time-of-Flight (TOF) analyzers, combined with intelligent data processing software, facilitate the rapid identification of known and novel metabolites. ijpras.comthermofisher.com For instance, the metabolic fate of various compounds can be characterized by tracking drug-related metabolites and using software to help localize the site of biotransformation based on fragmentation data. lcms.czmdpi.com

Table 2: Illustrative HRMS Data for Phytochemical Analysis

CompoundMolecular FormulaIonization ModeTheoretical m/zReference
This compoundC₂₂H₂₄O₁₂[M-H]⁻463.1248 ppm.edu.plresearchgate.net
Rosmarinic AcidC₁₈H₁₆O₈[M-H]⁻359.0772 ppm.edu.pl
Caffeic AcidC₉H₈O₄[M-H]⁻179.0350 ppm.edu.pl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide complementary information about a molecule's structure. onlineorganicchemistrytutor.com

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.czspecac.com Each type of bond (e.g., O-H, C=O, C-H) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." specac.com For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Regions for this compound Functional Groups

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)
O-H (hydroxyls)Stretching, H-bonded3500 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (xanthone carbonyl)Stretching1685 - 1650
C=C (aromatic ring)Stretching1600 - 1400
C-O (alcohols, ethers)Stretching1260 - 1050
Source: General IR absorption data. vscht.czutdallas.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. technologynetworks.comwikipedia.org It measures the absorption of light in the UV and visible regions, which promotes electrons from a ground state to a higher energy state. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, especially those with conjugated systems of double bonds, such as the aromatic xanthone (B1684191) core of this compound. wikipedia.org The resulting spectrum, a plot of absorbance versus wavelength, shows one or more absorption maxima (λmax), the positions of which are characteristic of the compound's electronic structure. azooptics.com For xanthones and related flavonoids, specific absorption bands are expected. For example, the related compound swertiajaponin (B1674783) exhibits λmax values at 270 nm and 330 nm, corresponding to its flavonoid backbone and glycosidic moiety, respectively. Similar patterns would be anticipated for this compound, providing valuable data for its identification and quantification. wikipedia.orglibretexts.org

Table 4: Expected UV-Vis Absorption Maxima (λmax) for a Xanthone Glycoside Structure

Structural FeatureElectronic TransitionApproximate λmax (nm)
Xanthone Aromatic Systemπ → π~240-260
Xanthone Aromatic Systemπ → π~300-340
Carbonyl Groupn → π*~360-400
Source: General UV-Vis data for xanthone structures.

Microscopic and Biophysical Characterization Techniques

The advanced characterization of complex phytochemicals like this compound in a research context, particularly when investigating their potential for self-assembly or formulation into nanostructures, necessitates a suite of sophisticated analytical techniques. Microscopic and biophysical methods are indispensable for elucidating the structural morphology, particle size, and assembly state of such compounds in various preparations.

Electron Microscopy (TEM, SEM, Cryo-EM) for Structural Morphology

Electron microscopy techniques are paramount for the direct visualization of particulate matter at the nanoscale, providing invaluable information on the shape, size, and surface architecture of compound assemblies. nanopartz.commdpi.com These methods use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. acs.org

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. nanopartz.com For the analysis of this compound, this would involve preparing a sample by depositing a dilute suspension of its assemblies onto a TEM grid. The resulting images would reveal the two-dimensional projection, or silhouette, of the particles. This is crucial for determining primary morphology (e.g., spherical, rod-like), size distribution, and whether the particles are solid or hollow. In studies of nanoparticles synthesized using extracts from the Swertia genus, TEM has been effectively used to confirm particle formation and describe their shape and size. researchgate.net For instance, TEM analysis could reveal if this compound forms distinct, spherical nanostructures when prepared under specific conditions. researchgate.netmdpi.com

Cryogenic Electron Microscopy (Cryo-EM) is an advanced form of TEM where the sample is flash-frozen in vitreous (non-crystalline) ice, preserving it in its native, hydrated state. nih.gov This is a powerful technique for biological macromolecules and complex assemblies as it avoids the artifacts that can be introduced by the dehydration or staining required for conventional TEM. nih.govnih.gov If this compound were to form delicate, ordered structures or complexes with other biomolecules, Cryo-EM would be employed to visualize their high-resolution structural details without altering their native conformation.

Table 1: Illustrative Morphological Characteristics of Hypothetical this compound Assemblies via Electron Microscopy

Analytical TechniqueParameter MeasuredIllustrative Finding for this compound AssembliesReference Application
TEM Particle Shape & SizeReveals predominantly spherical and mono-disperse nanoparticles with an average diameter of 150 nm. researchgate.netnih.gov
SEM Surface Topography & AggregationShows smooth-surfaced spherical particles; minor aggregation into clusters of 5-10 particles is observed upon drying. acs.orgsciopen.com
Cryo-EM Native Structure & Internal DensityConfirms spherical morphology in a hydrated state and suggests a uniform internal density, indicating a solid core structure. nih.govnih.gov

Light Scattering Techniques (DLS, SEC-MALS) for Particle Size and Assembly

Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and distribution of particles in a solution. They are essential for understanding the behavior of compounds like this compound in a liquid medium.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. nanocomposix.com The rate at which these fluctuations occur is directly related to the particle's diffusion coefficient, which can be used to calculate its hydrodynamic radius (R_h) via the Stokes-Einstein equation. nih.gov DLS is a rapid method to determine the average particle size and the polydispersity index (PDI), a measure of the heterogeneity of particle sizes in the sample. acs.orgnih.gov For a this compound preparation, DLS could quickly confirm the presence of nanoparticles and provide a size distribution profile, indicating the homogeneity of the formulation. nanocomposix.com

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful combination technique that first separates molecules based on their hydrodynamic size and then measures their absolute molar mass and gyration radius (R_g) without relying on column calibration standards. p4eu.orgwyatt.com As the sample elutes from the SEC column, it passes through a series of detectors, including a MALS detector, a UV detector, and a refractive index (RI) detector. wyatt.commdpi.com This setup allows for the precise characterization of different species in a mixture, such as monomers, dimers, and higher-order aggregates. p4eu.org In the context of this compound, SEC-MALS could be used to quantify its oligomeric state in solution or to analyze the stability of a nanoparticle formulation by detecting and quantifying any aggregated or dissociated species. amazonaws.com

Table 2: Representative Particle Size and Assembly Data for a Hypothetical this compound Formulation

Analytical TechniqueParameterIllustrative ValueInterpretation
DLS Z-Average Diameter (d.nm)155.2 nmThe intensity-weighted mean hydrodynamic diameter of the particles.
Polydispersity Index (PDI)0.18A low PDI value suggests a relatively monodisperse or homogenous population of particles.
SEC-MALS Peak 1 (Aggregate)Molar Mass: >1,000 kDaA small, early-eluting peak indicating the presence of a minor fraction of large aggregates.
Peak 2 (Nanoparticle)Molar Mass: 350 kDaThe major peak corresponding to the primary this compound nanoparticle assembly.
Hydrodynamic Radius (R_h): 75 nmThe calculated size of the main nanoparticle species, consistent with DLS results.
Peak 3 (Monomer)Molar Mass: <1 kDaA late-eluting peak representing a trace amount of non-assembled, free this compound.

Future Directions and Research Perspectives on Swertiapuniside

Integration of Multi-Omics Data in Swertiapuniside Research

The future of this compound research will heavily rely on the integration of multi-omics data to create a holistic understanding of its biological effects. Multi-omics combines data from various platforms, including genomics, transcriptomics, proteomics, and metabolomics, to elucidate complex biological interactions. frontlinegenomics.comillumina.com This integrated approach can reveal how this compound influences cellular systems from the genetic level to metabolic output, providing a comprehensive view of its mechanism of action. illumina.com

A study on the chemical constituents of Swertia punicea and their anti-hepatic injury effects has already suggested a connection between the plant's compounds and pathways of oxidative stress, apoptosis, and amino acid metabolism, which aligns with findings from proteomics research. bjmu.edu.cn Future research should systematically apply multi-omics to:

Identify Biomarkers: Analyze changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment. This can help identify biomarkers for its therapeutic effects or potential toxicity. genome.gov

Unravel Biological Networks: Integrate different omics datasets to map the complex biological networks that this compound modulates. genome.gov This can clarify how the compound's interaction with an initial target cascades through various cellular pathways.

Personalized Medicine: By understanding how genetic variations (genomics) influence an individual's response to this compound at the molecular level, multi-omics can pave the way for personalized therapeutic strategies.

The application of spatial multi-omics technologies could further enhance this research by providing data on gene and protein expression while preserving the spatial context of the tissue, offering unprecedented insight into the compound's site-specific effects. sifrimlab.org

Development of Novel and Sustainable Extraction and Purification Methodologies

This compound is naturally sourced, with its isolation from Swertia punicea first reported in 1992. nih.gov Traditional methods for extracting xanthones from Swertia species often involve the use of solvents like dichloromethane (B109758) and methanol (B129727), followed by chromatographic purification. mdpi.com While effective, these conventional techniques can be time-consuming and rely on large quantities of organic solvents. hilarispublisher.com The future necessitates a shift towards more efficient, scalable, and environmentally friendly methods.

Key areas for development include:

Sustainable Extraction Techniques:

Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent offers a green alternative that is non-toxic, non-flammable, and easily removed, minimizing environmental impact. hilarispublisher.com

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.

Green Solvents: Research into biodegradable and renewable solvents, such as ionic liquids and deep eutectic solvents, could lead to more sustainable extraction processes. hilarispublisher.com

Advanced Purification Technologies:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique can be optimized for high-purity, high-yield isolation of this compound, with potential for automation to improve scalability. hilarispublisher.com

Membrane-Based Separation: Techniques like ultrafiltration and nanofiltration offer a solvent-free method for purifying natural products based on molecular size and characteristics, reducing energy consumption. hilarispublisher.comnih.gov

Developing these novel methodologies is crucial not only for the sustainable production of this compound for research and potential commercial use but also for the conservation of the Swertia species, some of which face threats from over-exploitation. psu.edu

Exploration of Undiscovered Biological Targets and Pharmacological Pathways

While preliminary studies have identified potential biological targets for this compound, the full spectrum of its pharmacological activity remains largely unexplored. The genus Swertia is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects, suggesting that compounds like this compound may act on multiple targets and pathways. ontosight.ai

Future research should focus on:

Target Deconvolution: Moving beyond computational predictions, biochemical and cellular assays are needed to validate the direct interaction of this compound with predicted targets, such as the RNA-dependent RNA polymerase (RdRP) of viruses. plos.org

Pathway Analysis: Investigating the downstream effects of this compound on major signaling pathways is essential. For example, its known anti-inflammatory potential warrants investigation into its effects on pathways like NF-κB and MAPK signaling. ontosight.ai

Phenotypic Screening: Employing high-throughput phenotypic screening assays can help identify unexpected therapeutic activities and new biological targets without a pre-existing hypothesis.

Metabolic Pathway Investigation: Given that many drugs are metabolized by cytochrome P-450 (CYP450) enzymes, studying the interaction of this compound with these enzymes is crucial to understand its pharmacokinetic profile and potential for drug-drug interactions. msdmanuals.com

The glycosylation pattern of this compound, featuring a disaccharide unit, likely plays a significant role in its solubility and biological activity, and understanding its influence on target binding and pharmacology is a key research avenue. ontosight.ai

This compound as a Research Tool in Biochemical and Cellular Investigations

The specific interactions of this compound with biological molecules make it a valuable tool for basic scientific research. By understanding its precise mechanism of action, this compound can be used to probe complex biological processes.

Potential applications as a research tool include:

Positive Control/Reference Compound: In assays for inhibitors of its validated targets (e.g., viral RdRP), this compound can serve as a well-characterized reference compound against which new potential inhibitors can be compared. plos.org

Probing Enzyme Active Sites: The defined chemical structure of this compound can be used in structural biology studies (e.g., X-ray crystallography or cryo-EM) to understand the binding pockets of its target proteins in detail.

Validating Computational Models: The experimentally determined interactions of this compound can be used to test and refine the accuracy of computational docking and simulation algorithms. nih.gov

Investigating Biological Pathways: As a selective modulator of a specific protein or pathway, this compound could be used to study the role of that target in cellular function and disease models.

By developing a deeper understanding of its target profile, this compound can transition from a compound of interest to a standard tool in the pharmacologist's and biochemist's arsenal.

Advanced Computational Modeling and Artificial Intelligence in this compound Discovery

Advanced computational methods are set to revolutionize the study of natural products like this compound. mdpi.com In silico techniques have already proven valuable, with molecular docking and molecular dynamics simulations predicting this compound as a potential inhibitor of key SARS-CoV-2 proteins, including the RNA-dependent RNA polymerase (RdRP) and the ACE2-Spike protein complex. plos.orgresearcher.lifechemrxiv.org

Future research will leverage these technologies in more sophisticated ways:

Predictive Modeling: Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing data to predict the bioactivity of this compound and its derivatives against a wide range of targets, accelerating the screening process. news-medical.net

Generative AI for Drug Design: Generative models can design novel molecules based on the this compound scaffold. nptel.ac.in These new virtual compounds can be optimized for enhanced potency, selectivity, and improved pharmacokinetic properties before being synthesized for testing.

Drug Repurposing: AI can systematically scan biological data to identify new potential therapeutic uses for this compound by matching its molecular profile with disease signatures. mdpi.com

Systems Biology Simulation: Computational models can simulate the effect of this compound on entire biological pathways or even virtual cells, providing insights into its systemic effects and helping to generate new, testable hypotheses. nih.gov

Q & A

Q. What is the molecular mechanism by which Swertiapuniside inhibits the ACE2-Spike protein interaction in SARS-CoV-2?

this compound disrupts the ACE2-Spike interface by forming hydrogen bonds and hydrophobic interactions with key residues. Molecular dynamics (MD) simulations reveal that it binds to ACE2 residues His34 and Arg393 and Spike residue Tyr453, destabilizing the viral attachment complex. These interactions reduce hydrogen bonding between ACE2 and Spike, inhibiting viral entry .

Q. Which residues in ACE2 and Spike are critical for this compound binding?

His34 and Arg393 in ACE2, along with Tyr453 in Spike, contribute significantly to binding. This compound forms hydrogen bonds with ACE2’s Asp30, Glu37, and Gln96, and Spike’s Glu406, Gln409, and Lys417. Salt bridges with Spike’s Arg417 and Arg403 further stabilize the interaction .

Q. What are the primary plant sources of this compound, and how is it extracted?

this compound is isolated from Swertia chirayita (syn. Chirayita), a medicinal plant. Extraction typically involves chromatographic techniques, though specific protocols are not detailed in the provided evidence. Characterization includes NMR and mass spectrometry for structural validation .

Q. What pharmacokinetic properties make this compound a potential drug candidate?

Computational studies predict favorable absorption and binding affinity. However, in vitro/in vivo validation is pending. Its molecular weight (~500 Da) and hydrogen-bonding capacity suggest moderate bioavailability, though solubility and metabolic stability require further analysis .

Advanced Research Questions

Q. How should researchers design MD simulations to study this compound’s binding dynamics?

  • Force Field : Use AMBER14ffSB for protein parameterization and GAFF for ligands .
  • Simulation Setup : Solvate the system with TIP3P water, neutralize with Na⁺ ions, and equilibrate at 300K using the Langevin thermostat.
  • Replication : Perform triplicate 50-ns simulations to ensure reproducibility .
  • Analysis : Focus on hydrogen bond lifetimes, RMSD, and free energy contributions (MM-PBSA) .

Q. How can contradictions in hydrogen bond counts between studies be resolved?

Discrepancies (e.g., this compound forming 3 H-bonds with ACE2 vs. 4 with Spike) arise from simulation sampling or clustering methods. To mitigate:

  • Use ensemble docking across multiple ACE2-Spike conformations.
  • Apply trajectory clustering (e.g., RMSD-based) to identify dominant binding modes.
  • Report average values with standard deviations across replicates .

Q. What conformational changes in ACE2-Spike occur upon this compound binding?

Principal component analysis (PCA) shows reduced correlated motions between ACE2 and Spike in ligand-bound systems. His34 (ACE2) and Tyr453 (Spike) exhibit reduced flexibility, suggesting stabilization of non-binding conformations. Dynamic cross-correlation maps highlight disrupted inter-protein communication .

Q. How does this compound compare to FDA-approved drugs like Rutin DAB10 in efficacy?

ParameterThis compoundRutin DAB10
Avg. H-bonds (ACE2)35
Avg. H-bonds (Spike)43
Key ResiduesHis34, Tyr453Lys353, Arg403
This compound outperforms Rutin in Spike binding but has weaker ACE2 interactions. Combinatorial therapy could exploit synergies .

Q. What are the limitations of current force fields in modeling this compound?

GAFF may inadequately model glycosidic bonds or aromatic interactions in this compound. Cross-validate with quantum mechanics/molecular mechanics (QM/MM) for charge refinement. Compare results with CHARMM36 or OPLS-AA to assess force field bias .

Q. How can experimentalists replicate computational findings on this compound?

  • Synthesis : Follow phytochemical extraction protocols for Swertia chirayita .
  • Assays : Use surface plasmon resonance (SPR) to measure ACE2-Spike binding affinity.
  • Validation : Perform cell-based pseudovirus entry assays with this compound pretreatment.
  • Reporting : Adhere to Beilstein Journal guidelines for methodological transparency .

Q. Methodological Notes

  • Data Interpretation : Use tools like UCSF Chimera for visualization and hydrogen bond analysis .
  • Statistical Rigor : Apply CONSORT guidelines for in vivo studies and report p-values with confidence intervals .
  • Ethics : Obtain institutional review board (IRB) approval for biological assays involving human cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.